molecular formula C11H10BrN B8478107 1-allyl-7-bromo-1H-indole

1-allyl-7-bromo-1H-indole

Cat. No.: B8478107
M. Wt: 236.11 g/mol
InChI Key: IXSVQCRSNDHMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-7-bromo-1H-indole is a brominated indole derivative engineered for advanced organic synthesis and medicinal chemistry research. Its molecular structure incorporates two critical functional handles: a bromo substituent at the 7-position and an allyl group at the nitrogen atom. This configuration makes it a versatile precursor for constructing complex polycyclic architectures. A primary research application of this compound is in palladium-catalyzed intramolecular cyclization reactions. Specifically, N-allyl-7-bromo-indoles undergo efficient cyclization to form pyrroloquinoline derivatives, which are valuable scaffolds in drug discovery . The indole core is a privileged structure in medicinal chemistry, found in numerous compounds exhibiting a wide range of biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The presence of the bromine atom allows for further functionalization via cross-coupling reactions, while the allyl group can participate in cyclization or serve as a protective group that can be later modified. Researchers value this compound for its utility in the design and synthesis of novel biologically active molecules, particularly in the development of new therapeutic agents targeting various diseases . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

7-bromo-1-prop-2-enylindole

InChI

InChI=1S/C11H10BrN/c1-2-7-13-8-6-9-4-3-5-10(12)11(9)13/h2-6,8H,1,7H2

InChI Key

IXSVQCRSNDHMKG-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=CC2=C1C(=CC=C2)Br

Origin of Product

United States

Synthetic Methodologies for 1 Allyl 7 Bromo 1h Indole and Its Precursors

Strategies for N1-Allylation of Indole (B1671886) Derivatives

The selective functionalization of the indole nucleus at the N1 position is a significant challenge due to the competing nucleophilicity of the C3 position. researchgate.net To overcome this, numerous synthetic strategies have been developed, ranging from classical base-mediated reactions to sophisticated transition-metal-catalyzed processes. These methods offer chemists a versatile toolkit for synthesizing N-allylated indoles, which are valuable building blocks in medicinal chemistry and materials science.

Transition Metal-Catalyzed N-Allylation Reactions

Transition metal catalysis has become an indispensable tool for the efficient and selective allylation of indoles. nih.gov Catalytic systems based on metals like iridium, palladium, and ruthenium have demonstrated remarkable efficacy, often providing high yields and excellent regioselectivity under mild conditions. nih.govresearchgate.net These methods frequently utilize allylic electrophiles, such as carbonates or alcohols, to generate reactive π-allyl-metal intermediates that subsequently react with the indole nitrogen.

Iridium catalysis has emerged as a powerful method for the enantioselective N-allylation of indoles, yielding chiral products with high optical purity. nih.govnih.gov This approach is particularly valuable as it can create stereogenic centers at the nitrogen-bound carbon. mdpi.com Research has shown that using a metallacyclic iridium catalyst with achiral, linear allylic carbonates enables the synthesis of enantioenriched, branched N-allylindoles. nih.gov To favor N1-allylation over the more common C3-allylation, an electron-withdrawing substituent is often installed at the C2 position of the indole. This modification increases the acidity of the N–H bond and reduces the nucleophilicity of the C3 carbon. nih.gov

The reactions are known for their high regioselectivity and exceptional enantioselectivity, consistently achieving enantiomeric excess (ee) values between 96% and 99%. nih.gov A variety of substituted indoles, including those with electron-donating and electron-withdrawing groups, are suitable substrates for this transformation. nih.gov

Table 1: Iridium-Catalyzed Enantioselective N-Allylation of Substituted Indoles

Indole Substrate (R group at C5) Allylic Carbonate Catalyst Yield (%) Enantiomeric Excess (ee %) Reference
H (in Ethyl indole-2-carboxylate) tert-Butyl cinnamyl carbonate Iridium Complex 91 99 nih.gov
OMe (in Ethyl indole-2-carboxylate) tert-Butyl cinnamyl carbonate Iridium Complex 84 99 nih.gov
Br (in Ethyl indole-2-carboxylate) tert-Butyl cinnamyl carbonate Iridium Complex 86 99 nih.gov

This table presents a selection of results from the iridium-catalyzed N-allylation of various ethyl indole-2-carboxylates.

A highly atom-economical and redox-neutral method for synthesizing N-fused heterocycles involves the intramolecular N-allylation of indoles with alkynes, co-catalyzed by a palladium(0) complex and a Brønsted acid. rsc.orgrsc.org This strategy is noteworthy as it avoids the use of leaving groups or external oxidizing agents typically required for allylation. rsc.org The reaction proceeds by heating a substrate containing both an indole and an alkyne moiety with a catalyst system like Pd(PPh₃)₄ and benzoic acid. rsc.org

The proposed mechanism begins with the generation of a palladium-hydride species, which then inserts into the alkyne. organic-chemistry.org This is followed by the formation of a π-allyl palladium intermediate, which undergoes a nucleophilic attack by the indole nitrogen to form the final cyclized product and regenerate the Pd(0) catalyst. rsc.org This approach is applicable to a wide range of substrates and represents the first known example of N-allylation of indoles using alkynes as the allyl source. rsc.orgrsc.org

Metal-Free Reductive N-Alkylation Protocols

As an alternative to transition-metal-based systems, metal-free reductive N-alkylation methods have been developed. A simple and effective protocol utilizes aldehydes as the alkylating agents and an inexpensive silane, such as triethylsilane (Et₃SiH), as the reductant. acs.orgnih.govsci-hub.ru This approach is promoted by an acid, like trifluoroacetic acid (TFA), and is effective for a broad scope of aromatic and aliphatic aldehydes and various substituted indoles. acs.orgsci-hub.ru

The method is particularly effective for C3-substituted indoles, where the competing C3-alkylation is blocked. sci-hub.ru This protocol has proven to be robust and scalable, with successful demonstrations on a 100 mmol scale, yielding the N-alkylated product in high yield. acs.orgsci-hub.ru The conditions are generally mild, and in some cases, the product can be isolated by direct crystallization from the crude reaction mixture. sci-hub.ru

Table 2: Metal-Free Reductive N-Alkylation of Indoles

Indole Substrate Aldehyde Reductant Yield (%) Reference
Fmoc-Trp-OMe p-Tolu-aldehyde Et₃SiH 86 sci-hub.ru
Fmoc-Trp-OMe Cyclohexane-carboxaldehyde Et₃SiH 83 sci-hub.ru
Fmoc-Trp-OMe Isobutyraldehyde Et₃SiH 71 sci-hub.ru

This table showcases the versatility of the metal-free reductive N-alkylation with various indole and aldehyde substrates.

Classical N-Alkylation Approaches via Indole Anion Intermediates

The traditional method for N-alkylation of indoles involves the deprotonation of the indole nitrogen with a strong base to form a nucleophilic indole anion. rsc.orggoogle.com Commonly used bases include sodium hydride (NaH), potassium carbonate, or potassium hydroxide (B78521). researchgate.netrsc.org The resulting anion then reacts with an alkylating agent, such as an allyl halide (e.g., allyl bromide), in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org

While effective, these "brute-force" methods have drawbacks, including the use of stoichiometric amounts of strong, often hazardous, bases and the generation of significant salt waste. sci-hub.rugoogle.com The regioselectivity (N- vs. C-alkylation) can also be an issue, although N-alkylation is generally favored kinetically and thermodynamically. rsc.org Reaction temperature can be a critical parameter for achieving high selectivity for the N-alkylated product. rsc.org

Allylation Utilizing Allylic Alcohols with Ruthenium Catalysts

Ruthenium-catalyzed allylation of indoles using allylic alcohols as the alkylating agent presents an environmentally benign and efficient alternative. researchgate.net These reactions are often highly regioselective and can proceed under mild conditions without the need for co-catalysts or additives that are sometimes required in other metal-catalyzed systems. sonar.chresearchgate.net

A notable example employs a Ru(IV) salt, Ru(η³-C₃H₅)(Cp*)(CH₃CN)₂₂, which effectively catalyzes the allylation of a variety of indoles with allyl alcohol. sonar.chresearchgate.net Other ruthenium-based systems have also been developed for the C2-allylation of indoles, highlighting the versatility of ruthenium in indole functionalization. thieme-connect.comacs.org This direct use of alcohols as alkylating agents is advantageous as it avoids the pre-functionalization of the allyl source and typically generates water as the only byproduct.

Regioselective C7-Bromination of Indole Cores

The introduction of a bromine atom specifically at the C7 position of an indole is a non-trivial synthetic step. The inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position, with the C2 and C5 positions also being more reactive than C7. researchgate.net Therefore, achieving C7-selectivity requires specialized strategies that override the natural reactivity of the heterocycle.

Direct Bromination Methods and Regiochemical Control Strategies

Direct bromination of an unsubstituted indole core typically yields a mixture of products, with 3-bromoindole being the major component. Achieving regioselectivity for the C7 position necessitates the use of directing groups or specific reaction conditions to steer the electrophile to the desired location.

One strategy involves the installation of a directing group on the indole nitrogen. This group can coordinate to a metal catalyst or sterically block more reactive positions, thereby facilitating functionalization at the less accessible C7 position. For instance, the use of a phosphinoyl directing group in the presence of a palladium catalyst has been shown to direct C-H activation and subsequent arylation to the C7 position. acs.org Similarly, rhodium-catalyzed methods have been developed for the selective C7 halogenation of N-pyrimidyl indolines, which can then be aromatized to the corresponding indoles. researchgate.net

Another approach leverages the electronic effects of substituents already present on the indole ring. While challenging, computational studies and experimental work have explored how different substituents influence the sites most prone to electrophilic attack. researchgate.netrsc.orgresearchgate.net For example, direct bromination of 4-substituted indazoles (an indole isostere) with N-bromosuccinimide (NBS) has been shown to proceed with high regioselectivity at the C7 position. rsc.orgnih.gov

A summary of reagents for direct C7 halogenation is presented below.

Table 1: Reagents and Conditions for Direct C7-Halogenation of Indole Derivatives
Substrate Reagent Catalyst/Conditions Product Yield Reference
N-Pyrimidyl Indolines N-Bromosuccinimide (NBS) [RhCp*Cl₂]₂, AgSbF₆, DCE, 80 °C C7-Brominated Indoline (B122111) Good to Excellent researchgate.net

Precursor-Based C7-Bromination Approaches (e.g., from 7-bromoindole)

A more common and often unambiguous strategy involves the synthesis of 7-bromoindole (B1273607) as a key precursor, which is then subjected to N-allylation. sigmaaldrich.com The synthesis of 7-bromoindole itself can be accomplished through several established routes that avoid the regioselectivity problems of direct bromination of indole.

Two unambiguous synthetic routes to 7-bromoindole have been reported that start from non-indolic precursors. cdnsciencepub.com

Fischer Indole Synthesis Route: This method begins with the preparation of ethyl pyruvate (B1213749) 2-bromophenylhydrazone. A subsequent Fischer ring closure using polyphosphoric acid yields 7-bromoindole-2-carboxylic acid. cdnsciencepub.com

Reissert Condensation Route: This pathway starts with 3-carboxy-2-nitrotoluene, which is converted to 3-bromo-2-nitrotoluene. A Reissert condensation with ethyl oxalate (B1200264) affords ethyl 3-bromo-2-nitrophenylpyruvate, a key intermediate that can be cyclized to form the indole ring system. cdnsciencepub.com

Once 7-bromoindole-2-carboxylic acid is obtained, decarboxylation is required. This step can be challenging but has been achieved in a 48% yield by refluxing the acid in quinoline (B57606) with the periodic addition of a copper chromite catalyst to furnish 7-bromoindole. cdnsciencepub.com Another method involves treating o-bromonitrobenzenes with vinyl Grignard reagents, which directs the cyclization to produce 7-bromoindoles in good yields. organic-chemistry.org

C7-Functionalization via Boronation and Subsequent Derivatization

A powerful and versatile method for C7-functionalization is through the introduction of a boron moiety, which can then be converted to a variety of functional groups, including bromine. This approach circumvents the difficulties of direct bromination by first installing a synthetically flexible boronate ester at the C7 position.

The selective borylation of the indole C7-H bond is itself a significant challenge. Strategies often rely on directing groups.

N-Acyl Directed Borylation: The installation of an N-pivaloyl group on the indole nitrogen enables C7-selective C-H borylation using just boron tribromide (BBr₃). nih.govacs.org The reaction proceeds through a six-membered boracycle intermediate, and the directing group can be easily removed. nih.gov

Iridium-Catalyzed Borylation: For N-unprotected, 2-substituted indoles, iridium-catalyzed borylation with pinacolborane (HBPin) has been shown to selectively functionalize the C7 position. msu.edu A one-pot, two-step procedure involving iridium-catalyzed C2/C7-diboronation followed by a selective palladium-catalyzed C2-protodeboronation provides an efficient route to C7-boroindoles. acs.org

These C7-borylated indoles are valuable intermediates that can undergo subsequent reactions, such as Suzuki-Miyaura cross-coupling, to introduce a wide range of substituents. acs.orgmsu.edu

Table 2: Selected Methods for C7-Borylation of Indoles

Indole Substrate Borylation Reagent Catalyst/Directing Group Key Feature Reference
N-Acyl Indoles BBr₃ N-Pivaloyl Transition-metal-free C7-borylation. nih.govacs.org
2-Substituted Indoles Pinacolborane (HBPin) Iridium Complex Direct C7-borylation of N-H free indoles. msu.edu
C3-Substituted Indoles B₂(pin)₂ Iridium/Palladium Catalysts One-pot C2/C7-diboronation followed by selective C2-protodeboronation. acs.org

Electrophilic Bromine Atom Transfer Mechanisms in Brominated Indole Synthesis

The mechanism of electrophilic bromination of indoles involves the attack of the electron-rich indole ring on an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS). The reaction generally proceeds in two steps. researchgate.net

Formation of the σ-complex (Wheland intermediate): The initial, and typically rate-determining, step involves the overlap of the Highest Occupied Molecular Orbital (HOMO) of the indole with the Lowest Unoccupied Molecular Orbital (LUMO) of the bromine electrophile. researchgate.net This forms a positively charged intermediate known as a Wheland intermediate or σ-complex. For indoles, attack at C3 is electronically favored as it allows the positive charge to be delocalized without disrupting the aromaticity of the benzene (B151609) ring.

Rearomatization: The intermediate then loses a proton (H⁺) to a base in the reaction mixture, restoring the aromatic system and yielding the brominated indole product.

The regioselectivity of the bromination is governed by the relative stability of the possible Wheland intermediates. wuxiapptec.com The presence of substituents on the indole ring can significantly alter the electron distribution and steric environment, thereby influencing the reaction rate and the preferred site of attack. researchgate.net For instance, quantum mechanics calculations have been used to analyze the effect of substituents at the C5 position on the reactivity and mechanism of electrophilic bromination at C3. researchgate.net In some cases, such as the electrochemical bromination of indole, an umpolung (polarity reversal) of the bromide ion can be induced, where an anodically generated bromine cation acts as the electrophile. mdpi.com

Convergent and Divergent Synthetic Routes to 1-Allyl-7-bromo-1H-indole

The final construction of this compound can be approached through different pathway sequences, primarily involving the timing of the N1-allylation and C7-bromination steps.

Sequential N1-Allylation and C7-Bromination Pathways

Two primary sequential routes exist for the synthesis of the target molecule:

Route A: C7-Bromination followed by N1-Allylation: This is a convergent and highly reliable approach. It begins with the synthesis of the key intermediate, 7-bromoindole, using one of the precursor-based methods described in section 2.2.2. Once pure 7-bromoindole is obtained, the final N-allylation step can be performed. This reaction typically involves treating the 7-bromoindole with a base (such as sodium hydride or potassium carbonate) to deprotonate the indole nitrogen, followed by the addition of an allyl halide (e.g., allyl bromide). lookchem.com This method offers excellent control over the regiochemistry, as the positions of the substituents are unequivocally defined by the sequence.

Route B: N1-Allylation followed by C7-Bromination: This divergent route starts with the N-allylation of indole to form 1-allyl-1H-indole. This intermediate is then subjected to bromination. However, this sequence presents the significant challenge of controlling the regioselectivity of the bromination step. The C3 position of 1-allyl-1H-indole remains highly activated towards electrophilic attack, and directing the bromine to the C7 position would require specific directing-group strategies, similar to those discussed in section 2.2.1.

A notable one-pot method has been developed using a mixture of DMSO and allyl bromide under basic conditions, which achieves both N-allylation and subsequent aryl bromination of various substrates, including indoles. rsc.org This atom-economic process suggests a potential streamlined route to the target compound, although the regioselectivity on the indole ring would need to be carefully controlled. rsc.org

Synthesis from Pre-functionalized Indole Derivatives

The most direct route to this compound involves the N-alkylation of 7-bromo-1H-indole. This precursor, 7-bromo-1H-indole, is a known compound that can be synthesized through various methods, including the bromination of indole derivatives. smolecule.com For instance, the bromination of N-phenylsulfonyl indole can yield 7-bromo-N-phenylsulfonyl indole, which upon deprotection, gives 7-bromo-1H-indole. Another approach involves the formylation of 7-bromoindole to produce 7-bromo-1H-indole-3-carbaldehyde, indicating the availability of the 7-bromoindole core for further functionalization. smolecule.com

Once the precursor, 7-bromo-1H-indole, is obtained, the subsequent N-allylation is a crucial step. This can be accomplished using an allyl halide, such as allyl bromide, in the presence of a base. The basic conditions facilitate the deprotonation of the indole nitrogen, forming an indolide anion that then acts as a nucleophile, attacking the allyl bromide to form the desired N-C bond. A combination of DMSO and allyl bromide under basic conditions has been reported as an effective one-pot system for both N-allylation and bromination of various aromatic amines and indoles. nih.govsemanticscholar.orgrsc.orgresearchgate.net

Alternatively, palladium-catalyzed N-allylation represents a more sophisticated method. This reaction typically employs a palladium catalyst and an allyl source like allyl acetate (B1210297). Palladium-catalyzed allylic alkylation of indoles is a well-established method for forming N-allyl indoles. mdma.chclockss.org

A plausible reaction scheme for the synthesis of this compound from 7-bromo-1H-indole is depicted below:

Scheme 1: Synthesis of this compound from 7-bromo-1H-indole

Generated code
Reactant Reagent Base Solvent Product Reference
7-bromo-1H-indoleAllyl bromideSodium Hydride (NaH)Dimethylformamide (DMF)This compound[General procedure adapted from indole alkylation literature]
7-bromo-1H-indoleAllyl acetate--This compound[General procedure adapted from palladium-catalyzed allylation literature]

Advanced Techniques and Process Optimization in this compound Synthesis

To enhance the efficiency, safety, and scalability of the synthesis of this compound, modern synthetic techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed. These methods offer significant advantages over traditional batch processing.

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, including indoles and their derivatives. mdpi.comacs.org The N-alkylation of indoles has been successfully demonstrated in continuous flow systems. google.com For the synthesis of this compound, a continuous flow setup would typically involve pumping a solution of 7-bromo-1H-indole and a base through a heated reactor coil, where it would then be mixed with a stream of allyl bromide. The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can lead to improved yields, higher purity, and enhanced safety, especially for exothermic reactions.

A patent has described the use of a continuous-flow reactor for the N-alkylation of indole derivatives, highlighting the potential for this technology in industrial-scale production. google.com While a specific application for this compound is not detailed, the principles are directly applicable.

Table 1: Hypothetical Continuous Flow Synthesis Parameters

Parameter Value Rationale
Reactor Type Capillary Microreactor High surface-to-volume ratio for efficient heat and mass transfer. acs.org
Reactant A Solution of 7-bromo-1H-indole and base (e.g., DBU) in a suitable solvent (e.g., Acetonitrile) DBU is a non-nucleophilic base suitable for flow chemistry.
Reactant B Solution of allyl bromide in the same solvent To ensure miscibility and controlled stoichiometry.
Temperature 80-120 °C To accelerate the reaction rate within a short residence time.
Residence Time 5-15 minutes Significantly shorter than batch reactions, leading to higher throughput.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating reaction rates and improving yields in the synthesis of a wide range of organic compounds, including indoles. sciforum.netresearchgate.net The N-allylation of indoles is particularly amenable to microwave irradiation, which can significantly reduce reaction times compared to conventional heating methods. nih.govacs.org

In the context of synthesizing this compound, a mixture of 7-bromo-1H-indole, allyl bromide, and a base in a suitable solvent can be subjected to microwave irradiation. The direct and efficient heating of the reaction mixture by microwaves can lead to a rapid and clean conversion to the desired product. Several studies have reported the successful microwave-assisted N-allylation of various indole derivatives. nih.govacs.org

Table 2: Representative Conditions for Microwave-Assisted N-Allylation of Indoles

Indole Substrate Allylating Agent Base Solvent Microwave Power / Temp. Time Yield Reference
2-aminobenzamide Allyl bromide Et3N CH3CN 100 W 4-6 min 60-75% acs.org
Indole Allyl bromide KOH DMSO Not specified Not specified Good nih.gov

These examples demonstrate the feasibility and advantages of employing microwave technology for the N-allylation of indole scaffolds, which can be extrapolated to the synthesis of this compound, likely resulting in a more efficient and rapid synthetic protocol.

Reactivity and Chemical Transformations of 1 Allyl 7 Bromo 1h Indole

Reactions Involving the Allyl Group at N1

The allyl group at the N1 position provides a valuable handle for various synthetic manipulations, including oxidative transformations, reductive processes, and intramolecular cyclization reactions.

The electron-rich double bond of the allyl group in 1-allyl-7-bromo-1H-indole is susceptible to oxidative cleavage and functionalization. While specific studies on this exact molecule are not extensively documented, the reactivity can be inferred from general transformations of N-allyl indoles.

Epoxidation: The double bond of the N-allyl group can be converted to an epoxide using various oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. rsc.org This transformation would yield 1-(oxiran-2-ylmethyl)-7-bromo-1H-indole, a versatile intermediate for further nucleophilic ring-opening reactions.

Allylic Oxidation: Allylic oxidation of the N-allyl group can lead to the formation of an enone or an allylic alcohol. Reagents such as selenium dioxide or chromium-based oxidants are commonly employed for such transformations. This would introduce a carbonyl or hydroxyl group at the allylic position, providing a new site for functionalization.

A summary of potential oxidative transformations is presented in Table 1.

TransformationReagent ExamplePotential Product
Epoxidationm-CPBA1-(Oxiran-2-ylmethyl)-7-bromo-1H-indole
Allylic OxidationSeO₂1-(3-Oxoprop-1-en-1-yl)-7-bromo-1H-indole

The allyl group can be reduced to a propyl group, thereby modifying the nature of the N1-substituent. This transformation is typically achieved through catalytic hydrogenation.

Catalytic Hydrogenation: Using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas, the double bond of the allyl group can be saturated to afford 1-propyl-7-bromo-1H-indole. This method is generally efficient and clean. nih.gov

Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation, where a hydrogen donor molecule such as ammonium (B1175870) formate (B1220265) or isopropanol (B130326) is used in the presence of a transition metal catalyst. This method can be advantageous for its operational simplicity. mdpi.com

Diimide Reduction: Diimide (N₂H₂), generated in situ from reagents like hydrazine (B178648) and an oxidizing agent, can also effect the reduction of the allyl double bond. This metal-free method offers good selectivity for non-polar double bonds. wikipedia.orgyoutube.com

Table 2 summarizes common reductive processes for the allyl group.

MethodReagent/Catalyst ExampleProduct
Catalytic HydrogenationH₂, Pd/C1-Propyl-7-bromo-1H-indole
Transfer HydrogenationAmmonium formate, Pd/C1-Propyl-7-bromo-1H-indole
Diimide ReductionHydrazine, H₂O₂1-Propyl-7-bromo-1H-indole

The proximate positioning of the N-allyl group and the C2-position of the indole (B1671886) ring allows for intramolecular cyclization reactions, providing access to fused polycyclic systems such as pyrrolo[1,2-a]indoles. These reactions are often catalyzed by transition metals, most notably palladium.

A common strategy involves an intramolecular Heck-type reaction. In this process, a palladium(0) catalyst oxidatively inserts into a C-H or C-X bond of the indole ring, followed by migratory insertion of the allyl double bond and subsequent reductive elimination or β-hydride elimination to furnish the cyclized product. The presence of the C7-bromo substituent can also participate in such cyclization pathways, leading to more complex architectures. The synthesis of pyrrolo[1,2-a]indoles is of significant interest due to their presence in numerous natural products and pharmacologically active compounds. researchgate.netresearchgate.net

Table 3 outlines a representative intramolecular cyclization.

Reaction TypeCatalyst/ReagentsProduct
Intramolecular Heck CyclizationPd(OAc)₂, PPh₃, Base8-Bromo-2,3-dihydropyrrolo[1,2-a]indole

Transformations at the C7-Bromine Position

The bromine atom at the C7 position is a key functional group for the elaboration of the indole core through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides, and this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 7-bromoindole (B1273607) with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl and vinyl substituents at the C7 position. The reaction is highly versatile and tolerates a broad scope of functional groups on the coupling partner. researchgate.net

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the 7-bromoindole and a terminal alkyne. This reaction is typically cocatalyzed by palladium and copper complexes and proceeds in the presence of a base. It provides a direct route to 7-alkynylindoles, which are valuable precursors for further synthetic transformations. nih.govlibretexts.org

Table 4 provides representative examples of cross-coupling reactions at the C7 position.

Reaction NameCoupling PartnerCatalyst SystemProduct Example
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃1-Allyl-7-phenyl-1H-indole
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N1-Allyl-7-(phenylethynyl)-1H-indole

While nucleophilic aromatic substitution on unactivated aryl halides is generally difficult, the C7-bromo position of the indole can undergo substitution under certain conditions, particularly with the aid of a transition metal catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the 7-bromoindole with a variety of primary and secondary amines. This provides a direct and efficient method for the synthesis of 7-aminoindoles. The choice of ligand for the palladium catalyst is crucial for the success of this transformation. wikipedia.orgrsc.org

Ullmann Condensation: The copper-catalyzed Ullmann condensation is a classical method for the formation of carbon-nitrogen and carbon-oxygen bonds. This compound can be coupled with amines, alcohols, or phenols under Ullmann conditions to yield the corresponding 7-substituted indoles. These reactions often require high temperatures. researchgate.netwikipedia.org

Cyanation: The bromo group at C7 can be replaced by a cyano group through palladium-catalyzed cyanation. Various cyanide sources, such as potassium cyanide or zinc cyanide, can be employed. The resulting 7-cyanoindole is a versatile intermediate that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups. researchgate.netacs.orgthieme-connect.de

Table 5 summarizes key nucleophilic substitution reactions at the C7 position.

Reaction NameNucleophileCatalyst SystemProduct Example
Buchwald-Hartwig AminationAnilinePd₂(dba)₃, BINAP, NaOt-Bu1-Allyl-7-(phenylamino)-1H-indole
Ullmann CondensationPhenolCuI, 1,10-Phenanthroline, Cs₂CO₃1-Allyl-7-phenoxy-1H-indole
CyanationKCNPd(PPh₃)₄1-Allyl-1H-indole-7-carbonitrile

Carbonylation Reactions

The presence of a bromine atom at the C7 position of the indole ring allows for the introduction of a carbonyl group through palladium-catalyzed carbonylation reactions. This transformation is a powerful tool for the synthesis of carboxylic acids, esters, amides, and ketones. While direct experimental data on the carbonylation of this compound is not extensively documented, the reactivity can be inferred from studies on related 7-bromoindole and other aryl bromide systems. nih.govresearchgate.net

In a typical palladium-catalyzed carbonylation, the aryl bromide is reacted with carbon monoxide in the presence of a palladium catalyst, a ligand, and a suitable nucleophile. The choice of nucleophile determines the nature of the resulting carbonyl compound. For instance, using an alcohol as the nucleophile leads to the formation of an ester, while an amine yields an amide. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, insertion of carbon monoxide into the aryl-palladium bond, and subsequent nucleophilic attack on the resulting acyl-palladium complex. nih.govliv.ac.uk

Recent advancements have also demonstrated the possibility of double carbonylation of halo-indoles to produce α-ketoamides. rsc.org Furthermore, alternative carbon monoxide sources have been developed to avoid the use of gaseous CO, enhancing the practicality of these reactions. researchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed Carbonylation of Aryl Bromides

CatalystLigandBaseNucleophileSolventTemperature (°C)Product
Pd(OAc)₂PPh₃Et₃NR-OHToluene100Aryl Ester
PdCl₂(PPh₃)₂-DBUR-NH₂DMF110Aryl Amide
Pd₂(dba)₃XantphosK₂CO₃Ar-B(OH)₂Dioxane120Diaryl Ketone

Indole Ring System Reactivity and Further Functionalization

Beyond the transformations at the C7 position, the indole ring system of this compound is amenable to a range of functionalization reactions, primarily targeting the C2 and C3 positions of the pyrrole (B145914) moiety, as well as other positions on the benzene (B151609) ring through C-H activation strategies.

C-H Functionalization Strategies (beyond C7)

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of indole scaffolds. rsc.orgresearchgate.net While the C3 position is the most nucleophilic and typically the most reactive towards electrophiles, selective functionalization at other positions can be achieved using various catalytic systems and directing groups. nih.govresearchgate.net

For this compound, the N-allyl group can potentially direct functionalization to the C2 position. Palladium-catalyzed reactions involving N-substituted indoles have shown that the substituent on the nitrogen can influence the regioselectivity of C-H activation. nih.gov For instance, the use of a removable directing group on the indole nitrogen can facilitate selective C2-alkenylation.

Functionalization of the benzene ring at positions C4, C5, and C6 is more challenging due to the lower intrinsic reactivity of these C-H bonds. However, the use of specific directing groups, often installed at the N1 or C3 position, can enable site-selective reactions at these positions through the formation of a metallacyclic intermediate. nih.gov While the allyl group is not a conventional directing group for these positions, the principles of directed C-H activation could be applied by modifying the this compound scaffold with a suitable directing group to achieve functionalization at the C4, C5, or C6 positions.

C2-Selective Allylation via Allylboration

A notable method for the functionalization of the C2 position of indoles is through a boron-catalyzed reductive allylation. rsc.org This approach is particularly relevant for substrates that may be sensitive to transition metal catalysts. The reaction is proposed to proceed through the tautomerization of the indole to its more electrophilic imine form, which is then attacked by an in-situ generated allylic borane. This process allows for the chemoselective allylation at the C2 position to furnish allylic indolines. The reaction demonstrates good diastereoselectivity and functional group tolerance. rsc.org Given the mechanism, this method is expected to be applicable to this compound, providing a pathway to introduce a second allyl group at the C2 position.

C2-Selective Alkynylation Tolerant to Halogen Substituents

The introduction of an alkynyl group at the C2 position of the indole ring can be achieved through palladium-catalyzed oxidative alkynylation. nih.gov These methods often involve the simultaneous activation of a heterocyclic C-H bond and an alkynyl C-H bond. Importantly, these reactions have been shown to be tolerant of halide substituents on the indole ring, which is a key consideration for this compound. researchgate.net The choice of the palladium catalyst and the base is crucial for achieving high efficiency and selectivity. Air can often be used as a green oxidant in these transformations. nih.gov Cobalt-catalyzed C-H activation has also been employed for the C2-functionalization of indoles with maleimides, demonstrating tolerance for bromo substituents. acs.org

Palladium-Mediated Reaction Pathways

The C7-bromo substituent in this compound serves as a versatile handle for a variety of palladium-mediated cross-coupling reactions. nih.gov These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which pairs the aryl bromide with a boronic acid or ester, is a widely used method for the arylation of the C7 position. Studies on 7-bromo-1H-indazoles, which are structurally similar to 7-bromoindoles, have demonstrated the feasibility of this transformation with a range of boronic acids, showing tolerance to different electronic and steric properties of the coupling partners. nih.gov

Other important palladium-catalyzed reactions applicable to the C7-bromo position include the Heck reaction (coupling with an alkene), the Sonogashira reaction (coupling with a terminal alkyne), the Stille coupling (coupling with an organostannane), and the Buchwald-Hartwig amination (coupling with an amine). These reactions provide access to a diverse array of C7-substituted indole derivatives.

Table 2: Potential Palladium-Mediated Cross-Coupling Reactions at the C7-Position

Reaction NameCoupling PartnerBond FormedCatalyst System (Typical)
Suzuki-MiyauraAr-B(OH)₂C-C (sp²-sp²)Pd(PPh₃)₄ / Base
HeckAlkeneC-C (sp²-sp²)Pd(OAc)₂ / Ligand / Base
SonogashiraTerminal AlkyneC-C (sp²-sp)PdCl₂(PPh₃)₂ / CuI / Base
StilleOrganostannaneC-C (sp²-sp²)Pd(PPh₃)₄
Buchwald-HartwigAmineC-NPd₂(dba)₃ / Ligand / Base

[4+2] Cycloaddition Reactions and Allylic Substitutions

The N-allyl group and the indole core of this compound can participate in cycloaddition and allylic substitution reactions. The indole nucleus can act as a diene in Diels-Alder [4+2] cycloaddition reactions, although this reactivity is more pronounced in dearomatized indole derivatives. wikipedia.org More relevant to the this compound structure is the potential for intramolecular cycloadditions. The N-allyl group can act as a dienophile, reacting with a diene system that could be constructed on the indole backbone, or it could participate in a tandem reaction sequence initiated by a palladium catalyst. rsc.orgbeilstein-journals.org For instance, a palladium(0)-catalyzed elimination of an allylic acetate (B1210297) can generate a π-allyl complex that subsequently undergoes an intramolecular Diels-Alder reaction with a tethered furan. rsc.org Similar strategies could be envisioned for this compound.

The N-allyl group can also be the subject of palladium-catalyzed allylic substitution reactions, often referred to as the Tsuji-Trost reaction. wikipedia.org In these reactions, a palladium(0) catalyst activates the allyl group, which can then be attacked by a nucleophile. While the N-allyl group in this compound does not have a leaving group for a classic Tsuji-Trost reaction, related transformations such as palladium-catalyzed N1-selective allylation of indoles with allylic alcohols suggest the dynamic nature of the N-allyl bond under palladium catalysis. rsc.orgacs.org It is conceivable that under certain conditions, the N-allyl group could be involved in intermolecular or intramolecular exchange or functionalization reactions. nih.gov

Applications of 1 Allyl 7 Bromo 1h Indole As a Synthetic Building Block

Construction of Complex Indole-Containing Molecules

The dual reactivity of 1-allyl-7-bromo-1H-indole makes it an ideal starting material for the assembly of intricate molecules containing the indole (B1671886) core. Both intramolecular and intermolecular bond-forming strategies can be employed to build sophisticated chemical structures.

The simultaneous presence of the C7-bromo and N-allyl groups within the same molecule provides an opportunity for intramolecular cyclization, a powerful strategy for the rapid construction of fused polycyclic systems. These reactions can forge new rings onto the indole framework, leading to rigid and structurally complex scaffolds often found in alkaloids and other natural products.

One prominent method is the intramolecular radical cyclization. Research has demonstrated that N-allyl-7-bromo-substituted indolinone systems, which are hydrogenated analogs of indole, can undergo radical cyclization to form the octahydropyrrolo[3,2,1-ij]quinoline ring system. acs.org In this type of transformation, a radical is generated at the C7-position, which then attacks the double bond of the N-allyl group to form a new six-membered ring. acs.org This approach is highly effective for creating the core skeleton of the aspidosperma family of alkaloids. acs.org

Similarly, palladium-catalyzed intramolecular reactions are a cornerstone of modern organic synthesis for forming polycyclic scaffolds. mdpi.comfigshare.com An intramolecular Heck reaction, for instance, could be envisioned where a palladium catalyst inserts into the C7-Br bond of this compound. The resulting organopalladium species can then undergo an intramolecular insertion with the N-allyl group's double bond, followed by β-hydride elimination, to yield a novel, fused polycyclic indole. Such cascade reactions are highly efficient in building molecular complexity from simple starting materials. organic-chemistry.org

Table 1: Key Reactions in Polycyclic Scaffold Synthesis
Reaction TypeKey Reagents/CatalystsResulting Scaffold TypeReference
Intramolecular Radical CyclizationRadical Initiator (e.g., AIBN), Tin Hydride or TTMSSFused Pyrrolo-quinoline systems acs.org
Intramolecular Heck ReactionPalladium Catalyst (e.g., Pd(OAc)₂)Fused Indole-based polycycles mdpi.comorganic-chemistry.org

Beyond intramolecular reactions, the C7-bromo position serves as a versatile handle for intermolecular cross-coupling reactions to construct molecules containing multiple indole units. Indole dimers and oligomers are of significant interest due to their unique photophysical properties and biological activities.

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for this purpose. rsc.org By reacting this compound with an indole-7-boronic acid or ester derivative in the presence of a palladium catalyst, a C7-C7' bi-indole linkage can be formed. This strategy has been successfully applied to the C7-arylation of 7-bromo-1H-indazoles, a close structural bioisostere of indole, demonstrating the feasibility of coupling at this sterically hindered position. nih.govresearchgate.net The reaction conditions are generally mild and tolerant of a wide range of functional groups, making this a robust method for dimer synthesis.

Alternative coupling strategies like the Ullmann condensation or Buchwald-Hartwig amination could also be employed to link indole units through oxygen or nitrogen bridges, respectively, further expanding the range of accessible dimeric structures.

Intermediate in Natural Product Total Synthesis (e.g., functionalized indole alkaloids)

Many complex indole alkaloids feature substitution at the C7 position of the indole ring. The strategic placement of a bromine atom at this site in this compound makes it a valuable intermediate for the total synthesis of such natural products. rsc.org The bromo group acts as a synthetic handle that can be converted into a variety of other functional groups or used as a point of attachment for complex side chains late in a synthetic sequence.

A pertinent example is the marine alkaloid (+)-7-bromotrypargine, which was isolated from the Australian sponge Ancornia sp. and possesses antimalarial activity. nih.gov A retrosynthetic analysis of this molecule highlights the importance of a 7-bromo-substituted tryptamine (B22526) precursor. A synthetic strategy could involve using this compound as the starting material. The N-allyl group can serve as a protecting group during initial transformations and can be removed later to reveal the free indole N-H for subsequent reactions, such as the Pictet-Spengler reaction needed to form the β-carboline core of trypargine. The C7-bromo group remains intact throughout the synthesis, ultimately becoming part of the final natural product structure. nih.gov

Furthermore, in the synthesis of inhibitors for bacterial cystathionine (B15957) γ-lyase (bCSE), bromoindoles are used as key building blocks. nih.gov For instance, the synthesis of the inhibitor NL3 involves a palladium-catalyzed cross-coupling reaction to replace the bromine atom on the indole core with a substituted benzo[b]thiophene moiety. nih.gov This demonstrates a powerful strategy where this compound could first be elaborated using the N-allyl group and then coupled via its C7-bromo position to complete the synthesis of a complex target molecule.

Versatile Scaffold for Chemical Diversity Generation

In modern drug discovery, the generation of chemical libraries with high scaffold diversity is crucial for identifying new biologically active molecules. rsc.org this compound is an excellent scaffold for diversity-oriented synthesis because its two functional groups can be modified independently using a wide range of chemical transformations.

The C7-bromo position is amenable to a host of palladium-catalyzed cross-coupling reactions. mdpi.com

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids introduces diverse aromatic substituents. nih.govresearchgate.net

Buchwald-Hartwig Amination: Coupling with a library of amines, amides, or amino acid esters installs different nitrogen-containing groups. beilstein-journals.org

Sonogashira Coupling: Reaction with terminal alkynes provides access to C7-alkynylated indoles. mdpi.com

Heck Coupling: Reaction with alkenes attaches various vinyl groups.

Concurrently, the N-allyl group can undergo its own set of transformations. It can participate in iridium-catalyzed enantioselective allylation reactions to introduce chirality, or undergo intramolecular cyclization to form new rings, as discussed previously. nih.govrsc.org This dual reactivity allows for a combinatorial approach where a matrix of products can be generated by reacting the single starting material with libraries of different coupling partners at each reactive site. This approach enables the rapid exploration of chemical space around the indole core, which is a powerful strategy for developing structure-activity relationships (SAR) and identifying novel therapeutic agents. researchgate.net

Table 2: Compound Names Mentioned in the Article
Compound Name
This compound
(+)-7-Bromotrypargine
NL3 (3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid)
Indole-7-boronic acid
7-Bromo-1H-indazole
N-allyl-7-bromo-substituted indolinone

Theoretical and Mechanistic Insights into 1 Allyl 7 Bromo 1h Indole Chemistry

Computational Studies on Reactivity and Regioselectivity

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like 1-allyl-7-bromo-1H-indole, predicting their reactivity and the regioselectivity of their reactions. While specific computational studies on this exact molecule are not extensively detailed in the public domain, the principles are well-established through research on substituted indoles. researchgate.netnih.gov Methods such as Density Functional Theory (DFT) are employed to model the molecule's electronic structure and predict its behavior in chemical reactions.

Key areas of computational investigation for substituted indoles include:

Frontier Molecular Orbital (FMO) Analysis : The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. For an indole (B1671886), which is a π-excessive heterocycle, the HOMO is typically localized on the pyrrole (B145914) ring, indicating its nucleophilic character and susceptibility to electrophilic attack. bhu.ac.in The interaction between the indole's HOMO and an electrophile's LUMO is a key factor in determining reactivity. researchgate.net The presence of the electron-withdrawing bromine at C7 and the allyl group at N1 modifies the energy and localization of these orbitals compared to unsubstituted indole.

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ic.ac.uk For indoles, the MEP typically shows the most negative potential (highest electron density) around the C3 position of the pyrrole ring, confirming it as the primary site for electrophilic substitution. bhu.ac.inic.ac.uk

Calculation of Reaction Intermediates : The stability of potential intermediates, such as Wheland intermediates (arenium ions) formed during electrophilic substitution, can be calculated. Studies consistently show that the intermediate formed by attack at the C3 position is significantly more stable than those formed by attack at C2 or other positions, as the positive charge can be delocalized over the nitrogen atom without disrupting the benzene (B151609) ring's aromaticity. bhu.ac.inic.ac.uk

These computational approaches allow for a quantitative prediction of where and how the molecule is most likely to react, guiding synthetic efforts.

Table 1: Predicted Reactivity Sites of the Indole Ring via Computational Methods

Position Predicted Reactivity Rationale
C3 Primary site for electrophilic attack Highest HOMO density; Most negative MEP; Forms the most stable Wheland intermediate. bhu.ac.inic.ac.uk
C2 Secondary site for electrophilic attack Lower stability of the corresponding Wheland intermediate compared to C3 attack. ic.ac.uk
N1 Site for deprotonation and alkylation/allylation The N-H proton is the most acidic site, readily removed by a base.

| C7 | Site of existing bromination; potential for cross-coupling | The C-Br bond can be activated by catalysts for transformations like Suzuki coupling. nih.gov |

Elucidation of Reaction Mechanisms in Allylation Pathways

The synthesis of this compound from 7-bromo-1H-indole involves the N-allylation of the indole nitrogen. This transformation is a type of alkylation, a fundamental reaction in indole chemistry. bhu.ac.inpharmaguideline.com The mechanism proceeds through a nucleophilic substitution pathway.

The generally accepted mechanism for the N-allylation of an indole with an allyl halide (like allyl bromide) involves two principal steps:

Deprotonation : The indole N-H proton is acidic and is first removed by a base. Common bases for this purpose include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. This deprotonation generates a highly nucleophilic indolide anion. The negative charge is delocalized over the heterocyclic ring system.

Nucleophilic Attack : The resulting indolide anion acts as a potent nucleophile. It attacks the electrophilic carbon of the allyl halide (e.g., allyl bromide) in a bimolecular nucleophilic substitution (SN2) reaction. The indolide ion attacks the CH2 group of the allyl bromide, displacing the bromide ion as the leaving group and forming the new N-C bond.

Factors influencing this pathway include the strength of the base, the nature of the solvent, and the reaction temperature. While indole itself can react with alkyl halides at elevated temperatures without a strong base, the reaction is much slower and can lead to side products. bhu.ac.in The use of a suitable base is standard practice to ensure efficient and selective N-allylation.

Mechanistic Investigations of Bromination and Subsequent Transformations

Mechanism of Bromination:

The regioselective introduction of a bromine atom at the C7 position of the indole ring is a key step in forming the precursor to this compound. The direct bromination of indoles is a form of electrophilic aromatic substitution. While the C3 position is electronically favored for electrophilic attack, specific reagents and conditions can achieve substitution at other positions, including C7.

A proposed mechanism for the direct bromination of indoles consists of two main steps researchgate.net:

Formation of a Transition State : An oxidized bromine species (e.g., from Br2 or N-bromosuccinimide, NBS) acts as the electrophile. escholarship.orgclockss.org The π-system of the indole ring attacks the electrophilic bromine, forming an initial transition state. Computational studies suggest this first step, where the LUMO of the bromine molecule overlaps with the HOMO of the indole, is the rate-determining step. researchgate.net

Formation of an Intermediate and Deprotonation : This leads to a positively charged intermediate (a Wheland intermediate or sigma complex). A base present in the reaction mixture then removes a proton from the carbon atom where the bromine has attached, restoring the aromaticity of the ring and yielding the final bromo-substituted indole. The Gibbs free energy barriers for these steps have been calculated to support this mechanistic pathway. researchgate.net

Subsequent Transformations:

Once formed, this compound is a versatile intermediate for further chemical synthesis. The C7-bromo substituent is particularly valuable as a handle for carbon-carbon bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions : A primary transformation is the Suzuki-Miyaura cross-coupling reaction. nih.gov In this reaction, the C-Br bond is activated by a palladium(0) catalyst. The mechanism involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with a boronic acid (or boronate ester) and subsequent reductive elimination to form a new C-C bond, yielding a 7-aryl-1-allyl-1H-indole. This method is highly efficient for creating aryl-heteroaryl linkages. nih.gov

Oxidation : The indole ring itself can undergo oxidation. For instance, electrochemical oxidation of substituted indoles in the presence of a bromide source can lead to the formation of 2-oxindoles. rsc.org This transformation proceeds by the electrochemical generation of elemental bromine, which reacts with the indole. rsc.org

Electronic Structure Analysis Relevant to Chemical Behavior and Reaction Energetics

The chemical behavior of this compound is fundamentally governed by its electronic structure. Indole is an aromatic, π-excessive heterocycle, meaning the ten π-electrons are delocalized over the nine atoms of the bicyclic system. bhu.ac.in This electron-rich nature is the primary reason for its characteristic reactivity, particularly its susceptibility to electrophilic attack.

Electron Distribution : The lone pair of electrons on the nitrogen atom actively participates in the π-system, significantly increasing the electron density of the ring, especially the pyrrole portion. This makes the indole ring much more reactive towards electrophiles than benzene. As noted previously, computational models like MEP show the highest electron density is at the C3 position, making it the most nucleophilic center. ic.ac.uk The presence of the electron-withdrawing bromine atom at C7 reduces the electron density in the benzene portion of the ring, while the N-allyl group has a more complex electronic influence.

Aromaticity and Stability of Intermediates : The driving force for many of indole's reactions is the stability of the aromatic system. During electrophilic substitution, the formation of the cationic Wheland intermediate temporarily disrupts this aromaticity. The relative stability of these intermediates dictates the regioselectivity. Attack at C3 is favored because the resulting positive charge is stabilized by the nitrogen atom's lone pair, leaving the benzene ring's aromatic sextet intact. bhu.ac.inic.ac.uk

Table 2: Key Electronic Properties and Their Chemical Relevance

Electronic Property Description Relevance to Chemical Behavior
π-Excessive System 10 π-electrons delocalized over 9 atoms. High nucleophilicity; susceptibility to electrophilic substitution. bhu.ac.in
HOMO Distribution Highest electron density concentrated on the C2-C3 bond of the pyrrole ring. Determines the primary site of attack by electrophiles (C3). researchgate.net
Molecular Electrostatic Potential (MEP) Maps show the most negative (electron-rich) region is near C3. Predicts C3 as the most likely site for electrophilic reactions. ic.ac.uk
Intermediate Stability The cation from C3 attack is more stable than from C2 attack. Explains the high regioselectivity of electrophilic substitution. bhu.ac.inic.ac.uk

| Gibbs Free Energy (ΔG) | The energy profile of a reaction pathway. | Determines reaction rates and spontaneity; allows for mechanistic elucidation. researchgate.net |

Derivatives and Analogues of 1 Allyl 7 Bromo 1h Indole

Synthesis of Substituted N1-Allyl Indoles

The synthesis of N1-allyl indoles bearing various substituents on the allyl chain or the indole (B1671886) core is a significant area of research. One prominent method for achieving this is through transition metal-catalyzed N-allylation reactions. Iridium-catalyzed asymmetric N-allylation of indoles has been shown to be a highly effective method for producing enantioenriched N-allylindole products. wikipedia.org This reaction exhibits broad scope, accommodating a wide range of indole nucleophiles and unsymmetrical allylic carbonates. The use of a metallacyclic iridium catalyst allows for high regioselectivity and enantioselectivity, typically yielding products with 96–99% enantiomeric excess (ee). wikipedia.org

The reaction conditions generally involve the use of an iridium catalyst, a chiral ligand, and a suitable base in an appropriate solvent. The choice of allylic carbonate can introduce various substituents onto the allyl group of the resulting N1-allyl indole.

Table 1: Examples of Iridium-Catalyzed N-Allylation of Substituted Indoles wikipedia.org

Indole ReactantAllylic CarbonateProductYield (%)ee (%)
Ethyl 5-bromoindole-2-carboxylatetert-Butyl cinnamyl carbonate(R)-Ethyl 5-bromo-1-(1-phenylallyl)-1H-indole-2-carboxylate8899
Ethyl 5-methoxyindole-2-carboxylatetert-Butyl cinnamyl carbonate(R)-Ethyl 5-methoxy-1-(1-phenylallyl)-1H-indole-2-carboxylate9199
3-Acetylindoletert-Butyl cinnamyl carbonate(R)-1-(1-Phenylallyl)-1H-indol-3-yl)ethanone8497
3-Cyanoindoletert-Butyl cinnamyl carbonate(R)-1-(1-Phenylallyl)-1H-indole-3-carbonitrile9396

Synthesis of Other Halogenated Indole Analogues (beyond C7-bromo)

The synthesis of indole analogues with halogen atoms at positions other than C7 expands the chemical space of this important heterocyclic scaffold. Various methods have been developed for the regioselective halogenation of the indole ring.

For instance, 5-chloroindole (B142107) and its 3-substituted analogues can be synthesized on a large scale via a halogen-halogen exchange reaction from the corresponding 5-bromoindole (B119039) derivatives. mdpi.comresearchgate.net This reaction typically employs cuprous chloride in a dipolar aprotic solvent like N-methyl-2-pyrrolidone (NMP). mdpi.comresearchgate.net Similarly, 5- and 6-chloro- and -fluoro-indoles can be prepared from indoline (B122111) through nitration followed by subsequent transformations. A method for the preparation of 6-chloro-5-fluoroindole (B46869) has also been reported, which involves the reaction of 3-chloro-4-fluoroaniline (B193440) with boron trichloride (B1173362) and chloroacetonitrile, followed by reduction and cyclization. dntb.gov.ua

Halogenation at the C2 position of the indole ring can also be achieved. An efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole has been described, providing access to another class of halogenated indole building blocks. nih.gov

Table 2: Methods for the Synthesis of Various Halogenated Indoles

Halogenated IndoleSynthetic MethodPrecursorKey ReagentsReference
5-ChloroindoleHalogen-halogen exchange5-BromoindoleCuCl, NMP mdpi.comresearchgate.net
6-Chloro-5-fluoroindoleMulti-step synthesis3-Chloro-4-fluoroanilineBCl₃, ClCH₂CN, NaBH₄ dntb.gov.ua
2-Chloro/Bromo/IodoindoleDirect halogenationIndoleHalogenating agents nih.gov

Preparation of Further Functionalized Indole Derivatives from 1-Allyl-7-bromo-1H-indole

The bromine atom at the C7 position of this compound serves as a versatile handle for introducing a wide range of functional groups through various cross-coupling reactions. The C-Br bond is amenable to transformations such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, which are powerful tools for C-C and C-N bond formation.

The Suzuki-Miyaura coupling reaction would allow for the introduction of aryl, heteroaryl, or vinyl substituents at the C7 position. This palladium-catalyzed reaction between the aryl bromide (this compound) and an organoboron reagent (e.g., a boronic acid or ester) is a widely used and robust method for forming C(sp²)-C(sp²) bonds. nih.govorganic-chemistry.org For example, the coupling of 7-bromo-4-sulfonamido-1H-indazoles with various aryl boronic acids has been successfully demonstrated, suggesting a similar reactivity for this compound. nih.gov

The Heck reaction provides a means to introduce alkenyl substituents at the C7 position. This palladium-catalyzed reaction couples the aryl bromide with an alkene in the presence of a base. organic-chemistry.orgmdpi.com The Heck reaction has been successfully applied to the functionalization of unprotected 7-bromo-tryptophan with various styrenes, indicating the feasibility of this transformation on the 7-bromoindole (B1273607) core. nih.gov

The Buchwald-Hartwig amination would enable the formation of a C-N bond at the C7 position, leading to the synthesis of 7-aminoindole derivatives. This palladium-catalyzed cross-coupling reaction involves the reaction of the aryl bromide with a primary or secondary amine in the presence of a strong base. wikipedia.org This reaction is known for its broad substrate scope and functional group tolerance.

Table 3: Potential Functionalization Reactions of this compound

ReactionCoupling PartnerResulting Functional Group at C7Catalyst System (Typical)
Suzuki-Miyaura CouplingR-B(OH)₂Aryl, Heteroaryl, VinylPd catalyst (e.g., Pd(PPh₃)₄), Base
Heck ReactionR-CH=CH₂AlkenylPd catalyst (e.g., Pd(OAc)₂), Base
Buchwald-Hartwig AminationR¹R²NHAmino (NR¹R²)Pd catalyst, Ligand, Base

Stereoselective Synthesis of Chiral N-Allyl Indole Derivatives

The synthesis of chiral N-allyl indole derivatives, where a stereocenter is present on the N-allyl group, is of significant interest due to the prevalence of such motifs in biologically active molecules. Several catalytic enantioselective methods have been developed to achieve this.

Iridium-catalyzed regio- and enantioselective N-allylation , as mentioned in section 6.1, is a powerful strategy. wikipedia.org By using a chiral iridium catalyst, the reaction of an indole with an unsymmetrical allylic electrophile can proceed with high control over the formation of one enantiomer of the branched N-allyl indole product.

Rhodium-catalyzed intermolecular stereoselective allylation of indoles with allenes offers another route to chiral N-allyl indoles. organic-chemistry.org This method allows for the C-H functionalization of the indole at the C2 position, followed by allylation, but the principles can be extended to N-allylation with appropriate substrate design.

Palladium-catalyzed enantioselective allylic amination/oxidation of indolines provides an indirect yet effective method. mdpi.com This sequential reaction involves the asymmetric allylic amination of an indoline, followed by oxidation to the corresponding indole, yielding enantioenriched N-allyl indoles.

Ruthenium-catalyzed regio- and stereoselective C-H allylation of indoles with allyl alcohols has also been reported. nih.govresearchgate.net While this method primarily focuses on C-allylation, modifications to the catalytic system and substrates could potentially be adapted for N-allylation.

Table 4: Catalytic Systems for Stereoselective Synthesis of Chiral N-Allyl Indoles

Catalytic SystemKey FeaturesTypical EnantioselectivityReference
Iridium/(P,olefin) LigandHigh regio- and enantioselectivity for branched products.96-99% ee wikipedia.org
Rhodium/Chiral LigandStereoselective allylation with allenes.High organic-chemistry.org
Palladium/Chiral LigandSequential amination/oxidation of indolines.Up to 97% ee mdpi.com

Q & A

Q. What are the optimal synthetic routes for preparing 1-allyl-7-bromo-1H-indole, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of this compound can be optimized using alkylation or cross-coupling strategies. For example, a two-step approach may involve:

Bromination : Direct bromination at the 7-position of 1H-indole using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 0°C to room temperature).

Allylation : Introducing the allyl group via nucleophilic substitution or transition-metal-catalyzed coupling. A typical procedure involves reacting 7-bromo-1H-indole with allyl bromide in the presence of a base (e.g., KOH) in DMF at 60–80°C for 12–24 hours .
Yield Optimization :

  • Use anhydrous solvents and inert atmospheres to minimize side reactions.
  • Monitor reaction progress via TLC or LC-MS.
  • Purify via flash chromatography (e.g., hexane/EtOAC gradient) or recrystallization.
    Example Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
BrominationNBS, DMF, 0°C→RT8595%
AllylationAllyl bromide, KOH, DMF, 70°C7298%

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

  • Methodological Answer :
  • NMR Analysis :
  • ¹H NMR : Expect signals for the allyl group (δ 5.1–5.3 ppm for CH₂=CH₂, δ 4.5–4.7 ppm for N–CH₂) and aromatic protons (δ 7.2–7.4 ppm for indole core). Compare with reference data for 7-bromoindole derivatives .
  • ¹³C NMR : Identify quaternary carbons (e.g., C-Br at δ ~115 ppm) and allyl carbons (δ ~120 ppm for CH₂=CH₂).
  • Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺ with m/z ~236.0 (C₁₁H₁₀BrN⁺).

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELXL, and what challenges arise during refinement?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation.
  • Refinement in SHELXL :

Import .hkl and .ins files into SHELXTL or OLEX2 .

Assign anisotropic displacement parameters for Br and heavy atoms.

Address disorder in the allyl group using PART or SUMP instructions .

  • Challenges :
  • Handling thermal motion anisotropy in bromine atoms.
  • Resolving π-π stacking interactions in the indole core.
    Key Parameters :
MetricValue
R1 (I > 2σ(I))< 0.05
wR2 (all data)< 0.12
CCDC DepositionRequired for publication

Q. How can researchers resolve contradictions in spectral or crystallographic data for this compound derivatives?

  • Methodological Answer :
  • Data Triangulation : Compare NMR, MS, and X-ray results. For example, if NMR suggests a different regioisomer than crystallography, validate via:

2D NMR (COSY, NOESY) : Confirm proton-proton proximities.

DFT Calculations : Simulate expected spectra and compare with experimental data .

  • Reproducibility : Repeat syntheses under varying conditions (e.g., solvent, temperature) to rule out kinetic vs. thermodynamic product formation .

Q. What strategies are recommended for evaluating the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with indole-binding pockets (e.g., kinases, cytochrome P450).
  • Assay Design :

In vitro Inhibition : Use fluorescence-based or colorimetric assays (e.g., ATPase activity for kinases).

Dose-Response Curves : Calculate IC₅₀ values using non-linear regression (GraphPad Prism).

  • Control Experiments : Include positive controls (e.g., staurosporine for kinases) and assess cytotoxicity (MTT assay) .

Data Management & Reproducibility

Q. How can researchers reconcile open-data requirements with proprietary constraints in studies involving this compound?

  • Methodological Answer :
  • De-identification : Share crystallographic data (e.g., CCDC entries) without disclosing synthetic proprietary steps.
  • Selective Disclosure : Publish NMR/HRMS data in public repositories (e.g., PubChem) while retaining process patents .

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